molecular formula C15H9FN4 B2635235 3-(2-Fluorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline CAS No. 339025-73-9

3-(2-Fluorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline

Cat. No.: B2635235
CAS No.: 339025-73-9
M. Wt: 264.263
InChI Key: KOTBDAKLJGRKLZ-UHFFFAOYSA-N
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Description

3-(2-Fluorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline is a synthetic small molecule of significant interest in oncological and pharmacological research, primarily investigated for its potential as a DNA-intercalating agent and topoisomerase II (Topo II) inhibitor . Compounds based on the [1,2,4]triazolo[4,3-c]quinazoline scaffold are designed to function as threading intercalators; their planar aromatic system inserts between DNA base pairs, while the 2-fluorophenyl substituent and other auxiliary groups are projected to extend into the DNA grooves . This dual binding mode can lead to substantial changes in DNA structure and stability, ultimately inhibiting the activity of the Topo II enzyme—a critical target for disrupting the replication and proliferation of cancer cells . Recent studies on close structural analogues have demonstrated potent cytotoxic activities against various human cancer cell lines, including colorectal carcinoma (HCT-116) and hepatocellular carcinoma (HepG2) . Further mechanistic investigations into these related compounds reveal that they can induce apoptosis in cancer cells, characterized by an increase in pro-apoptotic BAX protein and a decrease in anti-apoptotic Bcl-2 protein levels . Additionally, they can arrest the cell cycle at the S and G2/M phases, providing a multi-faceted mechanism for its anti-proliferative effects . The incorporation of the fluorine atom on the phenyl ring is a strategic modification intended to fine-tune the molecule's electronic properties, lipophilicity, and potential for membrane permeation, thereby optimizing its interaction with biological targets . This compound is supplied For Research Use Only and is intended for use in biochemical and cell-based assays to further explore the mechanisms of DNA interaction and Topo II inhibition.

Properties

IUPAC Name

3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9FN4/c16-12-7-3-1-5-10(12)14-18-19-15-11-6-2-4-8-13(11)17-9-20(14)15/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOTBDAKLJGRKLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=NN=C(N3C=N2)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline typically involves the condensation of 2-fluorobenzylamine with a suitable triazole precursor under reflux conditions. The reaction is often carried out in ethanol at elevated temperatures (around 85°C) to facilitate the formation of the triazoloquinazoline ring .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional functional groups, while reduction can lead to the formation of partially hydrogenated triazoloquinazolines.

Scientific Research Applications

Anticancer Activity

One of the primary applications of 3-(2-Fluorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline is as an anticancer agent. Research has demonstrated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, including HCT-116 (colon cancer), HepG-2 (liver cancer), and MCF-7 (breast cancer).

Case Study: Topoisomerase II Inhibition

A study published in 2023 evaluated a series of [1,2,4]triazolo[4,3-c]quinazolines as Topoisomerase II inhibitors. Compound 16 from this series showed the highest cytotoxicity with an IC50 value ranging from 2.44 to 9.43 μM against tested cell lines. The study concluded that the incorporation of specific moieties enhances the binding affinity to the target receptor and increases the compound's efficacy against cancer cells .

DNA Intercalation

The ability of 3-(2-Fluorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline to intercalate into DNA is another significant application. This characteristic is crucial for its role as a chemotherapeutic agent.

Anticonvulsant Properties

Recent studies have also explored the anticonvulsant properties of compounds related to 3-(2-Fluorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline. Research indicates that certain derivatives exhibit significant activity against seizure models.

Findings from Experimental Models

In vitro assays demonstrated that some derivatives can reduce neuronal excitability in seizure models, indicating potential therapeutic benefits for epilepsy treatment .

Photophysical Properties

Research has also focused on the photophysical properties of this compound class. The ability to act as fluorescent probes opens avenues for bioimaging applications.

Fluorescent Behavior

Compounds derived from triazoloquinazolines have shown aggregation-induced emission properties, making them suitable for detecting nitroaromatic explosives and other applications in environmental monitoring .

Structure-Activity Relationship Studies

The exploration of structure-activity relationships (SAR) is vital for optimizing the efficacy of 3-(2-Fluorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline derivatives.

Optimization Strategies

Studies have indicated that modifying substituents on the triazole ring can significantly enhance biological activity and selectivity towards cancer cells while minimizing toxicity to normal cells .

Data Table: Summary of Applications

ApplicationDescriptionKey Findings
Anticancer ActivityCytotoxic effects against various cancer cell linesIC50 values: 2.44 - 9.43 μM
DNA IntercalationDisruption of DNA replication and transcriptionEnhances binding affinity due to fluorine substitution
Anticonvulsant PropertiesPotential therapeutic effects in seizure modelsSignificant activity observed in experimental models
Photophysical PropertiesUse as fluorescent probes for bioimagingAggregation-induced emission behavior noted
Structure-Activity RelationshipsOptimization through SAR studiesModifications enhance efficacy and selectivity

Mechanism of Action

The mechanism of action of 3-(2-Fluorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline involves its interaction with specific molecular targets, such as the PCAF bromodomain. This interaction inhibits the activity of histone acetyltransferase, leading to alterations in gene expression and subsequent anticancer effects . Molecular docking studies have shown that this compound binds effectively to the active site of PCAF, rationalizing its biological activity.

Comparison with Similar Compounds

Table 1. Anticancer Activity of Selected [1,2,4]Triazoloquinazolines

Compound Target/Mechanism IC₅₀ (μM) Key Findings References
NTCHMTQ Caspase-3, ROS/p38 MAPK 4.2–8.7 Cell-type-specific apoptosis/necrosis
Bis-triazoloquinazolines DNA intercalation 2.1–9.8 Higher efficacy than mono-derivatives
3-(4-Trifluoromethylphenyl) analogs VEGFR-2 N/A Predicted strong binding affinity

Antimicrobial Activity

  • 3-Aryl-[1,2,4]triazolo[4,3-c]quinazolines :
    • Compound 88 (3-(4-chlorophenyl) derivative) showed potent activity against Bacillus subtilis and Candida tropicalis (MIC: 1.56–3.12 μg/mL) .
    • Tetracyclic analogs (e.g., compound 89 ) outperformed ciprofloxacin against gram-negative bacteria .
  • Sulfo-alkyl substituted derivatives :
    • Moderate activity linked to enhanced solubility and membrane penetration .

Photophysical Properties

  • 5-Aminobiphenyl-substituted derivatives: Fluorescence quantum yields (Φ) in toluene: 50–94%, with 5-(4'-diphenylaminobiphenyl)-3-(4-trifluoromethylphenyl) derivative exhibiting the strongest emission . Solvatochromism observed: Emission peaks shift from 450 nm (toluene) to 520 nm (acetonitrile) due to polarity-dependent excited-state relaxation .
  • 3-(2-Fluorophenyl) vs.

Table 2. Photophysical Comparison of Triazoloquinazoline Fluorophores

Compound Solvent λₑₘ (nm) Φ (%) Key Feature References
5-(4'-Diphenylaminobiphenyl)-3-(CF₃) Toluene 480 94 Strongest emission
5-Aminobiphenyl-[1,5-c] isomer Acetonitrile 520 62 Solvatochromic shift
3-(2-Fluorophenyl) analog N/A N/A N/A Theoretical potential for high Φ

Biological Activity

3-(2-Fluorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, cytotoxic effects, and relevant research findings.

  • Chemical Name : 3-(2-Fluorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline
  • Molecular Formula : C19H16FN5O
  • Molecular Weight : 349.36 g/mol
  • CAS Number : 338977-94-9

The primary mechanism by which 3-(2-Fluorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline exerts its biological effects involves the inhibition of P300/CBP-associated factor (PCAF), a histone acetyltransferase that plays a critical role in transcription regulation. By binding to the active site of PCAF, this compound can alter gene expression patterns associated with cell proliferation and apoptosis induction.

Anticancer Activity

Numerous studies have evaluated the anticancer potential of 3-(2-Fluorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline against various cancer cell lines:

  • Cytotoxicity Evaluation : In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines including HepG2 (hepatocellular carcinoma), MCF-7 (breast cancer), and HCT-116 (colorectal carcinoma). The IC50 values for these cell lines have been reported as follows:
Cell LineIC50 Value (µM)
HepG26.29
HCT-1162.44
MCF-7Varies

The results indicate that the compound's structural modifications enhance its binding affinity to DNA and topoisomerase II (Topo II), leading to increased cytotoxicity.

Structure-Activity Relationship (SAR)

Research has shown that the substitution patterns on the triazoloquinazoline scaffold significantly influence biological activity. For instance:

  • Compounds with bulky amine groups showed reduced cytotoxicity compared to those with smaller substituents.
  • The presence of a trifluoromethyl group has been linked to improved pharmacokinetic properties and enhanced activity due to increased lipophilicity and membrane permeability.

Case Studies and Research Findings

  • Cytotoxic Evaluation Against Cancer Cell Lines :
    A study reported that several derivatives of 3-(2-Fluorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline were synthesized and evaluated for their anticancer properties. Compound 16 was identified as the most potent with an IC50 value of 6.29 µM against HepG2 cells and 2.44 µM against HCT-116 cells .
  • Mechanistic Insights :
    The compound has been shown to intercalate into DNA and inhibit Topo II activity. This dual mechanism suggests that it could be effective in disrupting cancer cell proliferation .
  • Pharmacological Evaluation :
    In a comprehensive pharmacological evaluation involving multiple cancer types, the synthesized derivatives demonstrated varying degrees of activity with some compounds achieving significant anti-proliferative effects at low concentrations .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline derivatives?

  • Methodological Answer : Synthesis often involves multi-component reactions or oxidative cyclization. For example:

  • Three-component reaction : Mixing 4(3H)-quinazolinone, aldehydes, and N-isocyaniminotriphenylphosphorane in tetrahydrofuran (THF) under reflux yields 3-(1-hydroxyalkyl) derivatives with good efficiency .
  • Oxidative cyclization : Pyrimidinylhydrazones treated with iodobenzene diacetate (IBD) undergo cyclization to form triazoloquinazolines, followed by Dimroth rearrangement under acidic conditions to stabilize the final product .

Q. How is the structural conformation of triazoloquinazoline derivatives confirmed experimentally?

  • Methodological Answer : X-ray diffraction (XRD) is critical for confirming non-planar "pincer-like" conformations and aryl substituent orientations. For example, 3-aryl-substituted derivatives were validated via XRD, revealing dihedral angles between fused rings and substituents .

Q. What standardized protocols are used for initial cytotoxicity screening of triazoloquinazolines?

  • Methodological Answer :

  • Cell lines : HeLa (cervical cancer) and MCF-7 (breast cancer) are commonly used .
  • Assays : MTT or sulforhodamine B (SRB) assays measure IC50 values. The National Cancer Institute (NCI) threshold for potential anticancer activity is IC50 < 4 µg/mL .
  • Example : 3-(2-Fluorophenyl) derivatives showed IC50 values < 4 µg/mL in HeLa cells, with morphological changes (e.g., necrosis) observed at micromolar concentrations .

Advanced Research Questions

Q. How do triazoloquinazoline derivatives interact with biological targets, and how can conflicting data on DNA damage be resolved?

  • Methodological Answer :

  • Electrochemical biosensors : Screen-printed electrodes modified with calf thymus DNA detect intercalation or strand breaks. A study found no DNA damage in vitro despite cytotoxicity, suggesting non-genotoxic mechanisms (e.g., cytoskeletal disruption or necrosis) .
  • Contradiction resolution : Combine fluorescence-based assays (e.g., comet assay) with electrochemical methods to validate indirect mechanisms of action.

Q. What photophysical properties make triazoloquinazolines suitable for biosensing applications?

  • Methodological Answer :

  • Fluorescence quantum yields : Derivatives with biphenylamine substituents achieve quantum yields up to 94% in toluene, with solvatochromic shifts in polar solvents (e.g., MeCN).
  • Aggregation-induced emission (AIE) : Certain derivatives exhibit enhanced emission in aggregated states, useful for detecting trifluoroacetic acid (TFA) via acidochromic behavior .
  • Application : Design fluorophores for real-time tracking of cellular pH or protein interactions by tuning substituents (e.g., trifluoromethyl groups).

Q. How can structure-activity relationships (SAR) optimize triazoloquinazoline derivatives for receptor antagonism?

  • Methodological Answer :

  • A3 adenosine receptor (A3AR) antagonism : Introduce bulky substituents (e.g., diphenyl groups) at position 3 or 5. For example, 3,5-diphenyl derivatives showed Ki = 1.16 nM for A3AR .
  • Table : Key SAR trends for biological activity:
Substituent PositionFunctional GroupActivity EnhancementReference
3Aryl (e.g., Ph)Improved receptor binding
5Amino-biphenylFluorescence + cytotoxicity

Q. What experimental strategies address thermal instability during synthesis or storage?

  • Methodological Answer :

  • Thermogravimetric analysis (TGA) : Monitor decomposition temperatures (e.g., TATOT derivatives decompose at ~250°C) .
  • Stabilization : Use cryogenic storage (-20°C) under inert atmospheres (N2/Ar) and avoid prolonged exposure to acidic conditions to prevent Dimroth rearrangement .

Data Contradiction Analysis

Conflict : Cytotoxicity observed without DNA damage in HeLa cells .
Resolution :

  • Hypothesis : The compound may target non-DNA pathways (e.g., F-actin cytoskeleton disruption, observed in B16 cells at nanomolar concentrations ).
  • Experimental validation : Combine transcriptomic profiling (RNA-seq) with high-content imaging to identify off-target effects, such as necrosis or mitochondrial dysfunction.

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